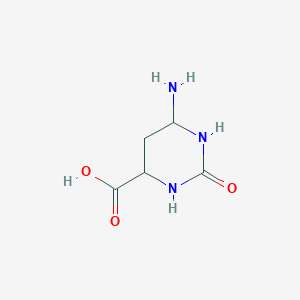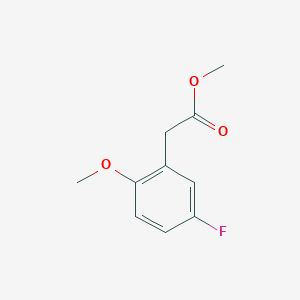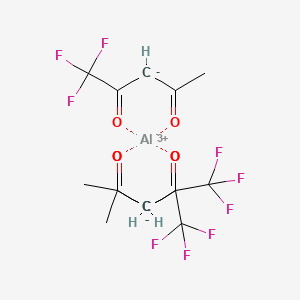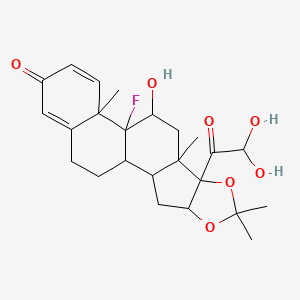amido}(p-cymene)(pyridine)ruthenium(II) tetrakis(pentafluorophenyl)borate](/img/structure/B12324047.png)
{[(1S,2S)-2-amino-1,2-diphenylethyl](4-toluenesulfonyl)amido}(p-cymene)(pyridine)ruthenium(II) tetrakis(pentafluorophenyl)borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound {(1S,2S)-2-amino-1,2-diphenylethylamido}(p-cymene)(pyridine)ruthenium(II) tetrakis(pentafluorophenyl)borate is a complex organometallic compound It features a ruthenium(II) center coordinated with p-cymene, pyridine, and a chiral amido ligand derived from 2-amino-1,2-diphenylethyl and 4-toluenesulfonyl The counterion is tetrakis(pentafluorophenyl)borate
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {(1S,2S)-2-amino-1,2-diphenylethylamido}(p-cymene)(pyridine)ruthenium(II) tetrakis(pentafluorophenyl)borate typically involves several steps:
Preparation of the Chiral Amido Ligand: The chiral amido ligand is synthesized by reacting (1S,2S)-2-amino-1,2-diphenylethylamine with 4-toluenesulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Ruthenium Complex: The chiral amido ligand is then reacted with a ruthenium precursor, such as [Ru(p-cymene)Cl2]2, in the presence of pyridine. This step typically requires heating under reflux conditions.
Anion Exchange: The final step involves the exchange of chloride ions with tetrakis(pentafluorophenyl)borate to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
The compound {(1S,2S)-2-amino-1,2-diphenylethylamido}(p-cymene)(pyridine)ruthenium(II) tetrakis(pentafluorophenyl)borate can undergo various types of chemical reactions, including:
Oxidation: The ruthenium center can participate in oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can occur at the ruthenium center, typically using reducing agents like sodium borohydride or hydrazine.
Substitution: Ligand substitution reactions can take place, where ligands coordinated to the ruthenium center are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen, and other oxidizing agents under mild to moderate temperatures.
Reduction: Sodium borohydride, hydrazine, and other reducing agents under ambient conditions.
Substitution: Various ligands such as phosphines, amines, and nitriles under reflux or ambient conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ruthenium-oxo species, while reduction reactions could produce lower oxidation state ruthenium complexes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a catalyst in various organic transformations, including hydrogenation, oxidation, and C-H activation reactions. Its chiral nature makes it particularly valuable in asymmetric synthesis, where it can induce enantioselectivity in the products.
Biology and Medicine
In biology and medicine, the compound has potential applications as an anticancer agent. Ruthenium complexes are known for their ability to interact with DNA and proteins, leading to cytotoxic effects in cancer cells. The chiral amido ligand may enhance the selectivity and efficacy of the compound in targeting cancer cells.
Industry
In the industrial sector, this compound can be used in the synthesis of fine chemicals and pharmaceuticals. Its catalytic properties can improve the efficiency and selectivity of various chemical processes, reducing waste and energy consumption.
Mecanismo De Acción
The mechanism of action of {(1S,2S)-2-amino-1,2-diphenylethylamido}(p-cymene)(pyridine)ruthenium(II) tetrakis(pentafluorophenyl)borate involves coordination to molecular targets such as DNA and proteins. The ruthenium center can form covalent bonds with nucleophilic sites on these biomolecules, leading to structural and functional disruptions. The chiral amido ligand may enhance binding specificity and selectivity, contributing to the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
{(1R,2R)-2-amino-1,2-diphenylethylamido}(p-cymene)(pyridine)ruthenium(II) tetrakis(pentafluorophenyl)borate: This compound is similar but features the (1R,2R) enantiomer of the chiral amido ligand.
{(1S,2S)-2-amino-1,2-diphenylethylamido}(p-cymene)(pyridine)ruthenium(II) tetrakis(pentafluorophenyl)borate: This compound differs in the substituent on the sulfonyl group.
Uniqueness
The uniqueness of {(1S,2S)-2-amino-1,2-diphenylethylamido}(p-cymene)(pyridine)ruthenium(II) tetrakis(pentafluorophenyl)borate lies in its chiral amido ligand and the combination of p-cymene and pyridine ligands. This specific arrangement of ligands imparts unique catalytic and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C60H39BF20N3O2RuS |
|---|---|
Peso molecular |
1357.9 g/mol |
Nombre IUPAC |
(2-azanidyl-1,2-diphenylethyl)-(4-methylphenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;pyridine;ruthenium(3+);tetrakis(2,3,4,5,6-pentafluorophenyl)boranuide |
InChI |
InChI=1S/C24BF20.C21H20N2O2S.C10H14.C5H5N.Ru/c26-5-1(6(27)14(35)21(42)13(5)34)25(2-7(28)15(36)22(43)16(37)8(2)29,3-9(30)17(38)23(44)18(39)10(3)31)4-11(32)19(40)24(45)20(41)12(4)33;1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-8(2)10-6-4-9(3)5-7-10;1-2-4-6-5-3-1;/h;2-15,20-22H,1H3;4-8H,1-3H3;1-5H;/q-1;-2;;;+3 |
Clave InChI |
GHUVAXWQITVMIA-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)(C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F.CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)[NH-].C1=CC=NC=C1.[Ru+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Sodium;[[[5-(2-amino-7-methyl-6-oxido-3,6-dihydropurin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B12323968.png)

![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4-{[(1R)-1-[(2-methoxy-2-oxoethyl)carbamoyl]-2-sulfanylethyl]carbamoyl}butanoate](/img/structure/B12323974.png)
![methyl 4-(3-acetyloxy-12-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12323982.png)



![6-methoxy-2,2-dimethyl-4-(trityloxymethyl)-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B12324000.png)

![1(2H)-Phthalazinone, 4-[[2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl]oxy]-5(or 8)-amino-(9CI)](/img/structure/B12324012.png)



![6-[6-(2,4-Dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-(4-methylpent-3-enyl)cyclohex-2-en-1-yl]-2-(2,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B12324054.png)
